REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=O.O.Cl.[CH2:14](OCC)C>>[CH3:14][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:2]1[CH3:1]
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Name
|
|
Quantity
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15.02 g
|
Type
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reactant
|
Smiles
|
CC1C(C2=CC=CC=C2C1)=O
|
Name
|
methylMgl solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
CCOCC
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
shaken vigorously
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at -78° C.
|
Type
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TEMPERATURE
|
Details
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it was heated at 35° C. for 1 hour
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Duration
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1 h
|
Type
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ADDITION
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Details
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was slowly added until a pH of 1
|
Type
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CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
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the aqueous layer was extracted with ether
|
Type
|
WASH
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Details
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The combined organic layers were washed with water (1×500 mL), with aqueous NaHCO3 (1×500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
was stirred with approximately 100 ml of 10 weight percent aqueous HCl for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (1×200 mL), with aqueous NaHCO3 (1×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
followed by filtration and solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=CC2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |